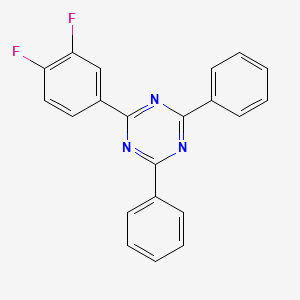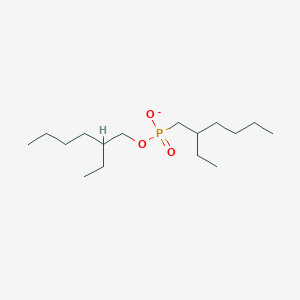
2-Ethylhexoxy(2-ethylhexyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexoxy(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C16H35O3P. It is a monoester of phosphinic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexoxy(2-ethylhexyl)phosphinate typically involves the esterification of phosphinic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Phosphinic Acid+2-Ethylhexanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and heating to maintain the desired temperature. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexoxy(2-ethylhexyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinates.
Scientific Research Applications
2-Ethylhexoxy(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biocide and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used as a plasticizer, flame retardant, and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ethylhexoxy(2-ethylhexyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its biocidal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer and flame retardant.
Bis(2-ethylhexyl)phosphate: Employed as a lubricant additive and corrosion inhibitor.
Uniqueness
2-Ethylhexoxy(2-ethylhexyl)phosphinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C16H34O3P- |
|---|---|
Molecular Weight |
305.41 g/mol |
IUPAC Name |
2-ethylhexoxy(2-ethylhexyl)phosphinate |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
ZDFBXXSHBTVQMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(CC)CCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


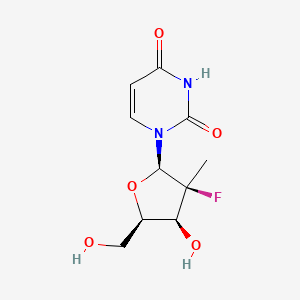
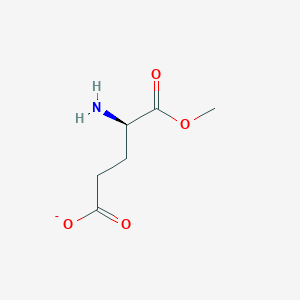

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)

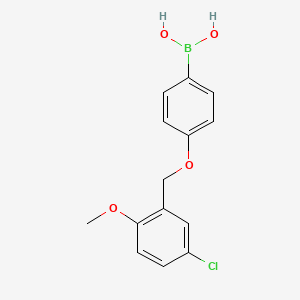
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

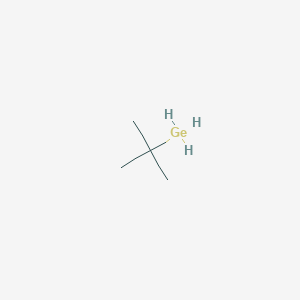
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
